This genetic disorder causes abnormally brittle bones. Studies have shown neridronate to be as effective as pamidronate, another bisphosphonate, in increasing bone density and reducing fracture rates in children with OI. A key advantage of neridronate is the possibility of intramuscular administration, reducing hospitalization time compared to pamidronate which is typically intravenous [].
This chronic condition leads to uncontrolled and disorganized bone growth. Research demonstrates neridronate's efficacy in normalizing bone turnover and reducing bone pain in patients with PDB [].
Osteoporosis is characterized by decreased bone density and increased fracture risk. Clinical trials have explored neridronate for managing osteoporosis, with positive results in increasing BMD in postmenopausal women []. However, further research is needed to determine its long-term effectiveness compared to other established osteoporosis treatments.
Recent research suggests neridronate's potential applications extend beyond bone health. Studies have investigated its effectiveness in:
This chronic pain condition can affect any part of the body and is often accompanied by inflammation and abnormal bone changes. A recent multicenter trial showed neridronate to be effective in reducing pain and improving function in patients with CRPS-I [].
OA is a degenerative joint disease. Research suggests neridronate may offer pain relief and improve function in patients with knee OA by reducing inflammation and bone marrow lesions.
Neridronic acid, also known as (6-amino-1-hydroxy-1-phosphonohexyl) phosphonic acid, is a nitrogen-containing bisphosphonate that has been developed for the treatment of various bone metabolic disorders. It was synthesized in Italy in 1986 and is primarily used to manage conditions such as osteogenesis imperfecta and Paget’s disease of bone. The compound exhibits a high affinity for bone tissue, particularly at sites undergoing remodeling, making it effective in increasing bone mineral density and reducing fracture rates in affected populations, including children and newborns .
Neridronate's therapeutic effect stems from its ability to inhibit osteoclast-mediated bone resorption. It achieves this through several mechanisms:
Neridronic acid functions by inhibiting osteoclastic bone resorption through several chemical mechanisms. It binds strongly to hydroxyapatite, the primary mineral component of bone, and interferes with the activity of osteoclasts—cells responsible for bone degradation. This inhibition is facilitated by the drug's ability to mimic pyrophosphate, leading to the disruption of ATP-dependent intracellular pathways in osteoclasts. The compound's structure allows it to interact with key enzymes in the mevalonate pathway, specifically farnesyl diphosphate synthase, which is crucial for osteoclast function .
The biological activity of neridronic acid is characterized by its antiresorptive properties. It effectively reduces markers of bone turnover and alleviates pain associated with various bone disorders. Clinical studies have demonstrated its efficacy in improving bone density and decreasing the incidence of fractures in patients with osteogenesis imperfecta and other metabolic bone diseases. Additionally, neridronic acid has shown promise in treating chronic musculoskeletal pain conditions .
Neridronic acid can be synthesized through several methods:
Neridronic acid is primarily used in:
Studies on neridronic acid have explored its interactions with various biological systems:
Neridronic acid belongs to a class of nitrogen-containing bisphosphonates that includes several other compounds. Here are some similar compounds along with their unique characteristics:
Compound Name | Unique Features |
---|---|
Alendronate | First-generation bisphosphonate; widely used for osteoporosis treatment. |
Risedronate | Known for its potent antiresorptive effects; used similarly to neridronic acid but has different pharmacokinetics. |
Zoledronate | Highly potent; utilized for various malignancies and osteoporosis; requires less frequent dosing compared to others. |
Etidronate | First-generation bisphosphonate; less effective than nitrogen-containing bisphosphonates like neridronic acid. |
Neridronic acid's uniqueness lies in its specific applications for pediatric patients and its effectiveness against chronic musculoskeletal pain, distinguishing it from other bisphosphonates that primarily target osteoporosis and related conditions .
Experimental system | Key metric | Result for neridronic acid | Comparative note | Source |
---|---|---|---|---|
Samarium-153 radiolabelling, adsorption to powdered hydroxyapatite (24 h, 37 °C) | Percentage of dose adsorbed at 25 mg mineral | > 95% [1] | Identical maximal binding to alendronic acid; higher than pamidronic acid [2] | [1] [2] |
Same assay, 15 mg mineral | Percentage adsorbed | ≈ 90% [1] | Confirms very high affinity at reduced surface area | [1] |
Molecular-mechanics simulation of (001) hydroxyapatite surface | Nitrogen-to-calcium distance within the most stable complex | 5.07 Å (electrostatic interaction driver) [1] | Shorter than pamidronic acid (5.77 Å), longer than alendronic acid (3.75 Å) | [1] |
The adsorption curve shows near-saturation under physiologic conditions, indicating that neridronic acid localises rapidly and almost irreversibly to bone mineral surfaces in vivo. Electrostatic modelling identifies coordinated phosphonate oxygen–calcium and side-chain nitrogen–calcium contacts as the dominant energetic contributors [1].
Parameter (human recombinant enzyme, 37 °C) | Neridronic acid value | Explanation | Source |
---|---|---|---|
Initial half-maximal inhibitory concentration (no pre-incubation) | 2 427 nanomoles per litre [3] | Rapid, competitive phase before isomerisation | [3] |
Final half-maximal inhibitory concentration (after 10 min pre-incubation) | 388 nanomoles per litre [3] | Reflects slow conformational tightening of the enzyme–inhibitor complex | [3] |
Final inhibition constant (Ki*) | 63.5 nanomoles per litre [3] | True equilibrium binding constant after isomerisation | [3] |
Isomerisation constant (k₅ / k₆) | 5.5 [3] | Ratio of on- to off-rate for the isomerised complex; higher values indicate prolonged blockade | [3] |
Independent cell-free assay half-maximal inhibitory concentration | 388.2 nanomoles per litre [4] | Corroborates the pre-incubated value above | [4] |
The time-dependent fall in the half-maximal inhibitory concentration from the micromolar to low-nanomolar range, together with an isomerisation constant of 5.5, demonstrates that neridronic acid acts as a slow, tight-binding inhibitor of farnesyl pyrophosphate synthase. This suppresses production of geranylgeranyl and farnesyl pyrophosphates that are essential for small G-protein prenylation and osteoclast function.
Experimental model | Neridronic-acid concentration | Quantitative apoptosis indicators | Outcome | Source |
---|---|---|---|---|
Primary osteoclast cultures from patients with osteogenesis imperfecta (five-day exposure) | 3 micromoles per litre | Brain-type creatine kinase release ↑ (p = 0.007); caspase-3 in culture medium ↑ (p = 0.002) | Highest apoptotic response; marked reduction in multinucleated tartrate-resistant acid phosphatase-positive cells [5] | [5] |
Same cultures, 0.03 to 1 micromole per litre | Stepwise measurements | Gradual but significant rise in caspase-3 at 1 and 3 micromoles per litre (p = 0.008 and p = 0.0009) | Dose-responsive induction of the intrinsic caspase cascade [5] | [5] |
Electron-microscopy examination of murine co-culture system | 0.1 micromole per litre | Loss of ruffled border, vacuolar depletion, cytoplasmic condensation | Morphological hallmarks of apoptosis [6] | [6] |
Neridronic acid triggers osteoclast death through the intrinsic caspase-3 pathway. Elevated extracellular brain-type creatine kinase signals early membrane disruption, while concurrent caspase-3 activation confirms execution-phase apoptosis. These biochemical events coincide with cytoskeletal collapse and disappearance of the resorptive ruffled border, functionally silencing bone resorption.
Irritant